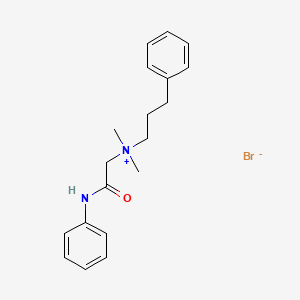
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is a quaternary ammonium compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide typically involves the reaction of dimethylamine with phenyl isocyanate to form the intermediate phenylcarbamoyl dimethylamine. This intermediate is then reacted with 3-phenylpropyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbamoyl group and a 3-phenylpropyl chain differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
Propiedades
Número CAS |
3131-76-8 |
|---|---|
Fórmula molecular |
C19H25BrN2O |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl)-dimethyl-(3-phenylpropyl)azanium;bromide |
InChI |
InChI=1S/C19H24N2O.BrH/c1-21(2,15-9-12-17-10-5-3-6-11-17)16-19(22)20-18-13-7-4-8-14-18;/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3;1H |
Clave InChI |
CYAJRRBOLBMNMM-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
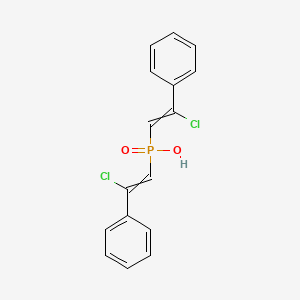
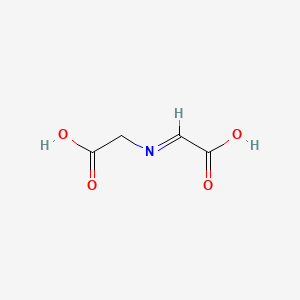
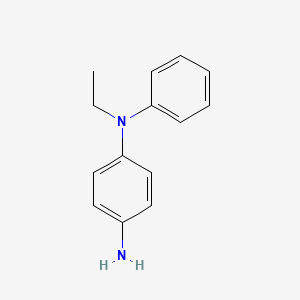


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
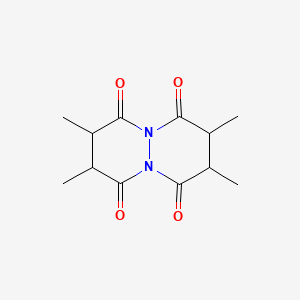
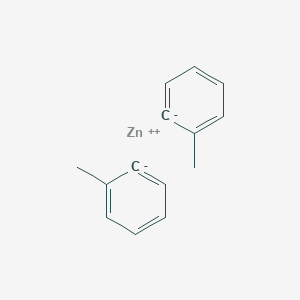
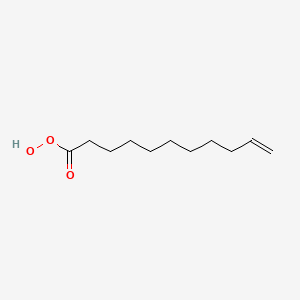

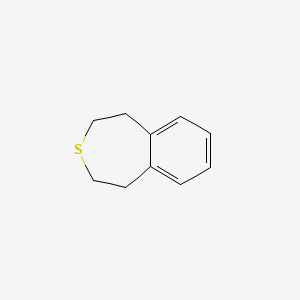

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
